molecular formula C12H10N2O3 B14354338 5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 93289-22-6

5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione

Cat. No.: B14354338
CAS No.: 93289-22-6
M. Wt: 230.22 g/mol
InChI Key: JZXHTWPQBJLZIU-UHFFFAOYSA-N
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Description

5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione is a heterocyclic compound that features a pyrimidine ring fused with a trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione typically involves the condensation of barbituric acid with 3-methylbenzaldehyde under basic conditions. The reaction is usually carried out in ethanol as a solvent, with a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

93289-22-6

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H10N2O3/c1-7-3-2-4-8(5-7)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17)

InChI Key

JZXHTWPQBJLZIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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